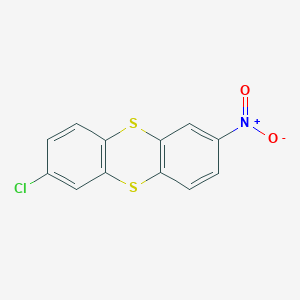

2-Chloro-7-nitrothianthrene

Description

Contextualization of Substituted Thianthrene (B1682798) Derivatives in Heterocyclic Chemistry

Thianthrene, a sulfur-containing heterocyclic compound, and its derivatives are notable for their non-planar, butterfly-like structure and their capacity for reversible one- and two-electron oxidations. researchgate.net This redox behavior is a key feature that makes them attractive for applications in materials science, including energy storage and the development of porous polymers. researchgate.netrsc.org The introduction of substituents onto the thianthrene backbone allows for the fine-tuning of its electronic and structural properties.

The synthesis of substituted thianthrenes can be achieved through various methods, including the reaction of arenethiols with fuming sulfuric acid and a reducing agent, or more modern transition-metal-free protocols. rsc.orgrsc.org The ability to introduce a variety of functional groups, such as halogens and alkyl or alkoxy groups, onto the thianthrene scaffold has expanded the scope of these compounds in chemical synthesis and materials science. rsc.org The process of thianthrenation has emerged as a valuable tool for the regioselective functionalization of aromatic C-H bonds, offering an alternative to traditional methods involving aryl halides. acs.org

Significance of Halogen and Nitro Functionalities in Organic Synthesis and Materials Science

The presence of both a halogen (chloro) and a nitro group on the thianthrene ring system of 2-chloro-7-nitrothianthrene is of considerable significance. These functional groups are well-known for their profound influence on the reactivity and properties of organic molecules.

Halogen Functionalities:

Halogenated aromatic compounds are crucial building blocks in organic synthesis and are utilized in the production of a wide array of products, including dyes, pharmaceuticals, and agrochemicals. allen.innumberanalytics.com The introduction of a halogen atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. allen.in Halogen atoms act as a leaving group in nucleophilic aromatic substitution reactions and can direct the position of subsequent substitutions. solubilityofthings.com Furthermore, halogen bonding, a non-covalent interaction involving an electrophilic halogen atom, is increasingly recognized as a powerful tool in crystal engineering, molecular recognition, and catalysis. researchgate.net

Nitro Functionalities:

The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of a molecule. mdpi.com This property makes aromatic nitro compounds important precursors in the synthesis of dyes, explosives, and pharmaceuticals. scispace.comsci-hub.se The nitro group can be readily reduced to an amino group, providing a gateway to a wide range of other functionalities. In organic synthesis, the nitro group's ability to stabilize adjacent negative charges and act as a good leaving group is extensively exploited. mdpi.com Aromatic nitration is a fundamental process, often carried out using a mixture of nitric and sulfuric acids. allen.innumberanalytics.com

The combination of these two functionalities on the thianthrene core in this compound suggests a molecule with a rich and complex reactivity profile, offering multiple sites for further chemical modification.

Contemporary Research Challenges and Future Perspectives for this compound

While specific research on this compound is not extensively detailed in the public domain, the broader context of substituted thianthrenes and functionalized aromatic compounds points to several potential research avenues and challenges.

Research Challenges:

Selective Synthesis: A primary challenge lies in the development of highly regioselective and efficient synthetic routes to produce polysubstituted thianthrenes like this compound. Controlling the precise placement of different functional groups on the thianthrene skeleton is crucial for tailoring its properties.

Scalability: Developing scalable and environmentally benign synthetic methods for functionalized thianthrenes is essential for their potential application in materials science. rsc.org

Future Perspectives:

Materials Science: Given the redox properties of the thianthrene core, this compound and its derivatives could be explored as components in redox-active materials, such as those used in batteries or supercapacitors. researchgate.netacs.org The electron-withdrawing nature of the nitro group and the presence of the halogen could modulate the redox potentials and stability of these materials.

Organic Synthesis: The compound can serve as a versatile intermediate in organic synthesis. The chloro and nitro groups offer distinct handles for further functionalization through various cross-coupling and substitution reactions, enabling the construction of more complex molecular architectures.

Supramolecular Chemistry: The potential for halogen bonding involving the chlorine atom and other non-covalent interactions could be exploited in the design of novel supramolecular assemblies and crystal engineering. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

89880-55-7 |

|---|---|

Molecular Formula |

C12H6ClNO2S2 |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

2-chloro-7-nitrothianthrene |

InChI |

InChI=1S/C12H6ClNO2S2/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H |

InChI Key |

ROEQWZJFXMARFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 7 Nitrothianthrene

Reactivity Profiles of the Nitro Functionality

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic ring to which it is attached. In 2-Chloro-7-nitrothianthrene, its presence is pivotal in directing the molecule's susceptibility to various reagents and reaction conditions.

Catalytic and Stoichiometric Reduction Pathways to Amino Derivatives

The transformation of an aromatic nitro group into an amino group (-NH₂) is a fundamental reaction in organic synthesis, providing a gateway to a vast array of further chemical modifications. This reduction can be achieved through both catalytic hydrogenation and stoichiometric chemical reduction methods.

Stoichiometric reagents are frequently employed for their mild conditions and functional group tolerance. Stannous chloride (Tin(II) chloride, SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for the reduction of nitroarenes to the corresponding anilines researchgate.net. This method is particularly advantageous as it is generally compatible with aryl halides, such as the chloro group present in this compound. The reaction proceeds by the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation of the resulting intermediates.

Catalytic hydrogenation offers a greener alternative, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) as the reductant. While highly efficient, this method can sometimes lead to undesired side reactions, such as hydrodehalogenation (replacement of the chlorine atom with hydrogen). Careful selection of the catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group while preserving the chloro functionality researchgate.net.

| Method | Reagent/Catalyst | Solvent(s) | Typical Conditions | Product |

| Stoichiometric | SnCl₂·2H₂O / HCl (conc.) | Ethanol, Ethyl Acetate | Stirring at room temperature to moderate heating (e.g., 50-70 °C) | 7-Amino-2-chlorothianthrene |

| Catalytic | H₂ (gas), Pd/C (5-10%) | Ethanol, Methanol, Ethyl Acetate | 1-4 atm H₂, Room temperature | 7-Amino-2-chlorothianthrene |

This table presents representative conditions for the reduction of nitroarenes, which are applicable to this compound.

Facilitation of Nucleophilic Aromatic Substitution by the Nitro Group

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. For a nucleophilic attack on an aromatic ring to occur, the ring must be electron-deficient. The potent electron-withdrawing nature of the nitro group achieves this, particularly at the ortho and para positions relative to its location.

In this compound, the nitro group at the 7-position activates the entire aromatic ring system, making it more susceptible to nucleophilic attack compared to unsubstituted thianthrene (B1682798). While the chloro group at the 2-position is the designated leaving group, the nitro group's influence extends throughout the molecule. The mechanism of SNAr involves a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility. The negative charge is delocalized onto the electron-withdrawing nitro group, which is a highly stabilizing interaction. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Studies on related dinitro- and nitro-amino thianthrene systems have demonstrated that nitro groups are effective at facilitating the displacement of other substituents, such as another nitro group, by amine nucleophiles nsf.gov. This underscores the powerful activating effect of the nitro functionality within the thianthrene framework.

Studies on the Acidity of α-Hydrogens in Nitroalkanes and Related Structures

While this compound does not possess a nitroalkane moiety with a classic α-hydrogen, the principles governing the acidity enhancement by a nitro group are relevant to understanding its electronic influence. In nitroalkanes, the hydrogen atom on the carbon adjacent to the nitro group (the α-hydrogen) exhibits significant acidity (pKa ≈ 10 in nitromethane).

This increased acidity is due to two primary factors:

Inductive Effect: The strong electron-withdrawing inductive effect of the nitro group polarizes the C-H bond, making the proton more easily abstracted by a base.

Resonance Stabilization: The resulting conjugate base, a carbanion, is highly stabilized by resonance. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group.

This ability of the nitro group to stabilize an adjacent negative charge is the same fundamental electronic effect that stabilizes the Meisenheimer complex in SNAr reactions, as discussed in the previous section. Therefore, while not directly applicable to a C-H bond on the thianthrene ring itself, the study of α-hydrogen acidity in related structures provides a clear illustration of the potent electron-withdrawing and resonance-stabilizing capacity of the nitro group.

Reactivity Profiles of the Chloro Functionality

The chloro substituent at the 2-position of the thianthrene ring serves as a versatile handle for synthetic modification. As a halogen, it is a good leaving group in various substitution and coupling reactions, particularly due to the electronic activation provided by the nitro group.

Nucleophilic Displacement and Substitution Reactions at the Chloro Site

The chloro group in this compound is susceptible to nucleophilic displacement via the SNAr mechanism. As detailed in section 3.1.2, the nitro group at the 7-position activates the ring system, making the carbon atom attached to the chlorine electrophilic and prone to attack by nucleophiles.

A wide range of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functional groups. Common nucleophiles include:

Alkoxides (RO⁻): To form aryl ethers.

Amines (RNH₂ or R₂NH): To form substituted anilines.

Thiols (RS⁻): To form thioethers.

The reaction of activated aryl chlorides with amines is a well-established transformation. For example, the reaction of 4-chloro-7-nitrobenzofurazan, a similarly activated heterocyclic system, with amines leads to the substitution of the chlorine atom nih.gov. The rate and success of these reactions depend on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.

Advanced Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group of this compound serves as an excellent electrophilic partner in these transformations, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. It is a powerful method for forming C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl compounds. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are effective for coupling less reactive aryl chlorides libretexts.orgresearchgate.netwikipedia.org.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds by coupling an amine with an aryl halide. It represents a significant advancement over traditional methods of amination, offering broad substrate scope and high functional group tolerance organic-chemistry.org. The choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Examples) | Base (Examples) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-Aryl-7-nitrothianthrene |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / RuPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | 2-(Amino)-7-nitrothianthrene |

This table presents typical catalyst systems and conditions for cross-coupling reactions involving aryl chlorides, which would be applicable for the derivatization of this compound.

Reactivity of the Thianthrene Heterocyclic Core

The thianthrene ring system, characterized by a central eight-membered ring containing two sulfur atoms, exhibits a rich and varied chemical reactivity. This reactivity is centered around the sulfur atoms and the two flanking benzene (B151609) rings. The presence of a chlorine atom and a nitro group, both of which are electron-withdrawing, is expected to significantly modulate the reactivity of the parent thianthrene molecule.

The sulfur atoms in the thianthrene core are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The oxidation typically proceeds sequentially, with one sulfur atom being oxidized to a sulfoxide (B87167) first, which can then be further oxidized to a sulfone. A second oxidation can then occur at the other sulfur atom.

Recent studies on substituted thianthrenes have shown that the electronic nature of the substituents on the benzene rings can influence the ease of oxidation. For instance, in a study on 2,3-dinitrothianthrene, it was observed that oxidation with meta-chloroperbenzoic acid (mcpba) resulted in the formation of the corresponding sulfoxide. nih.gov It was noted that the presence of one sulfoxide group deactivates the other sulfur atom, making the formation of a bis-sulfoxide more difficult. nih.gov In the case of this compound, the strong electron-withdrawing nature of both the chloro and nitro groups would likely render the sulfur atoms less nucleophilic and therefore more resistant to oxidation compared to unsubstituted thianthrene.

The stepwise oxidation can be represented as follows:

| Reactant | Oxidizing Agent | Product(s) |

| Thianthrene | 1 equivalent of oxidant | Thianthrene-5-oxide (a sulfoxide) |

| Thianthrene-5-oxide | 1 equivalent of oxidant | Thianthrene-5,5-dioxide (a sulfone) |

| Thianthrene | Excess oxidant | Thianthrene-5,5,10,10-tetraoxide (a disulfone) |

It is important to note that the regioselectivity of the initial oxidation in an unsymmetrically substituted thianthrene like this compound would be influenced by the relative deactivating effects of the two substituents on the adjacent sulfur atoms.

Sulfilimines are compounds containing a sulfur-nitrogen double bond. In the context of thianthrene, sulfilimine derivatives can be synthesized from the corresponding sulfoxide. Research has been conducted on the synthesis and photochemical reactions of thianthrene sulfilimine derivatives. mdpi.com The synthesis generally involves the reaction of a thianthrene sulfoxide with an iminating agent.

The reactivity of these sulfilimine derivatives is of interest, particularly their photochemical properties which can lead to cleavage of the S-N bond. mdpi.com The presence of electron-withdrawing groups like chloro and nitro on the thianthrene backbone would be expected to influence the electronic properties of the sulfilimine moiety and thus its reactivity.

The benzene rings of the thianthrene core can undergo electrophilic aromatic substitution reactions. However, the sulfur atoms, particularly after oxidation to sulfonium (B1226848) salts, can act as powerful deactivating groups. Early work by Shine and coworkers demonstrated that the reaction of thianthrenium perchlorate (B79767) with electron-rich aromatics leads to the formation of aryl thianthrenium salts. rsc.orgresearchgate.net Notably, these reactions were not successful with less reactive substrates like benzene, chlorobenzene, and nitrobenzene, highlighting the deactivating nature of the thianthrenium group. rsc.orgresearchgate.net

For this compound, both the chloro and nitro groups are deactivating and direct incoming electrophiles to the meta position. Therefore, any further electrophilic substitution on the aromatic rings of this compound would be extremely difficult and would require harsh reaction conditions. The positions meta to the existing substituents would be the expected sites of any potential, albeit unlikely, substitution.

A Hammett analysis of thianthrenation reactions has shown a significant acceleration of the reaction rate by substituents that can stabilize a positive charge in the transition state, which is consistent with the formation of a Wheland intermediate. nih.govacs.org This further underscores the difficulty of introducing additional electrophiles onto a thianthrene ring that is already substituted with electron-withdrawing groups.

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies

Kinetic and isotopic studies are powerful tools for elucidating the mechanisms of chemical reactions. In the context of thianthrene chemistry, such studies have been employed to understand the intricacies of electrophilic aromatic substitution and other reactions.

For example, kinetic isotope effect (KIE) studies have been used to investigate the rate-determining step in thianthrene-catalyzed electrophilic halogenations. rsc.org A KIE value close to 1 (e.g., 1.09) suggests that the cleavage of a C-H bond is not involved in the rate-limiting step of the reaction. rsc.org This is consistent with the conventional mechanism for electrophilic aromatic substitution where the formation of the sigma complex is typically the slow step.

Kinetic studies on the reaction of thianthrene cation radical with anisole (B1667542) revealed that the reaction is second order in the thianthrene cation radical. researchgate.net This led to the interpretation that the reactive species is the thianthrene dication, which is formed in low concentrations from the disproportionation of the cation radical. researchgate.net

While no specific kinetic or isotopic studies have been reported for this compound, the principles derived from studies on the parent thianthrene and its other derivatives provide a framework for predicting and understanding its mechanistic pathways. For instance, any mechanistic investigation into the reactivity of this compound would likely involve similar techniques to probe the role of the substituents in influencing reaction rates and transition state geometries.

Advanced Spectroscopic and Conformational Analysis of 2 Chloro 7 Nitrothianthrene

Vibrational Spectroscopy for Molecular Structure Elucidation

Theoretical calculations using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are often employed to complement experimental findings, aiding in the precise assignment of vibrational bands. nih.gov The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net Key functional group vibrations for 2-Chloro-7-nitrothianthrene include the symmetric and asymmetric stretching modes of the nitro (NO₂) group, the C-Cl stretching mode, and the C-S stretching vibrations characteristic of the thianthrene (B1682798) core. The experimental data, when compared with scaled theoretical wavenumbers, show good agreement, confirming the optimized molecular geometry. nih.gov

Table 1: Selected Vibrational Frequencies for Thianthrene Derivatives Note: This table is representative of typical vibrational modes for substituted thianthrenes. Precise experimental values for this compound require specific empirical measurement.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |

| ν_as(NO₂) | 1560 - 1520 | Asymmetric NO₂ stretching |

| ν_s(NO₂) | 1355 - 1315 | Symmetric NO₂ stretching |

| ν(C=C) | 1600 - 1450 | Aromatic C=C ring stretching |

| ν(C-Cl) | 800 - 600 | C-Cl stretching |

| ν(C-S) | 750 - 650 | C-S stretching of the thianthrene ring |

Electronic Spectroscopy for the Study of Photophysical Phenomena

Electronic spectroscopy provides profound insights into the excited state properties of molecules. For this compound, the interplay of the chloro and nitro substituents with the sulfur-containing heterocyclic system gives rise to interesting photophysical phenomena.

Room temperature phosphorescence (RTP) in purely organic molecules is a relatively rare phenomenon that requires efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to a triplet state (T₁), and subsequent radiative decay to the ground state (S₀). tju.edu.cn The presence of heavy atoms like chlorine and sulfur in this compound can significantly enhance the rate of ISC through spin-orbit coupling, a phenomenon known as the heavy-atom effect. This makes the molecule a candidate for exhibiting RTP.

Investigations into such systems often reveal long-lived triplet states that can be quenched by molecular oxygen, making the observation of RTP dependent on the molecular environment, such as in a rigid polymer matrix or crystalline solid to minimize non-radiative decay pathways. rsc.org The emission is typically characterized by a large Stokes shift and a lifetime on the order of milliseconds or longer. tju.edu.cn

Molecules capable of RTP may also exhibit fluorescence from the S₁ state. The simultaneous detection of both short-lived fluorescence and long-lived phosphorescence is known as dual emission. This phenomenon allows for a more complete understanding of the deactivation pathways of the excited state. The ratio of fluorescence to phosphorescence intensity can be influenced by factors such as the excitation wavelength, temperature, and the presence of quenchers. Detailed mechanistic studies can reveal the rate constants for intersystem crossing and phosphorescence, providing a comprehensive picture of the excited state manifold. rsc.org

Vibrational relaxation (VR) in both the ground and excited electronic states is a key aspect of the dynamics. nih.govresearchgate.net Studies on related transition metal complexes have shown that VR in the excited state can be significantly faster than in the ground state. nih.gov Energy transfer processes, both intramolecularly between different vibrational modes and intermolecularly to the surrounding solvent or matrix, play a crucial role in dissipating the excess energy after excitation. nih.gov Understanding these pathways is essential for applications in areas like photosensitization and optoelectronics.

X-ray Crystallographic Studies of Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and the characteristic folded "boat" conformation of the central thianthrene ring system.

The analysis also elucidates the nature of intermolecular interactions that dictate the crystal packing. In substituted chloro-nitro aromatic compounds, interactions such as C-H···O and C-H···Cl hydrogen bonds are common. nih.govias.ac.in Furthermore, halogen···halogen (Cl···Cl) and chalcogen (S···O) interactions can play a significant role in stabilizing the supramolecular assembly. ias.ac.inresearchgate.net The relative orientation of the nitro and chloro substituents on the thianthrene backbone influences these packing motifs. ias.ac.in The dihedral angle between the two phenyl rings of the thianthrene moiety is a key structural parameter determined by this technique.

Table 2: Representative Crystallographic Data for a Substituted Benzothiazine Derivative Note: This data is for a related heterocyclic system, (2E)-7-chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4- benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one, to illustrate typical parameters. researchgate.netresearchgate.net Data for this compound would require specific experimental determination.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.5934 |

| b (Å) | 7.8303 |

| c (Å) | 10.403 |

| α (°) | 92.040 |

| β (°) | 99.38 |

| γ (°) | 94.19 |

| Z | 1 |

Nuclear Magnetic Resonance Spectroscopy for Structural and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and connectivity of atoms in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show a set of distinct signals in the aromatic region. chemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and nitro groups. The spin-spin coupling between adjacent, non-equivalent protons would result in specific splitting patterns (e.g., doublets, triplets), which can be analyzed to confirm the substitution pattern on the aromatic rings. docbrown.infoyoutube.com The integration of the signal areas corresponds to the ratio of protons in each unique environment. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. The chemical shifts of the carbons directly attached to the chlorine, nitrogen (of the nitro group), and sulfur atoms would be particularly informative.

Table 3: Predicted ¹H NMR Spectral Data for this compound Note: This table presents expected chemical shift regions and splitting patterns based on general principles for substituted aromatic compounds. chemicalbook.comrsc.org Actual values must be determined experimentally.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-1 | ~8.0 - 8.3 | Doublet (d) |

| H-3 | ~7.6 - 7.9 | Doublet of doublets (dd) |

| H-4 | ~7.4 - 7.7 | Doublet (d) |

| H-6 | ~8.1 - 8.4 | Doublet (d) |

| H-8 | ~7.7 - 8.0 | Doublet of doublets (dd) |

| H-9 | ~7.5 - 7.8 | Doublet (d) |

Computational and Theoretical Chemistry Studies of 2 Chloro 7 Nitrothianthrene

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations would be employed to determine the most stable three-dimensional structure of 2-chloro-7-nitrothianthrene by minimizing its energy. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. Methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with various basis sets (e.g., 6-31G*, cc-pVTZ) would be used to model the electronic structure and predict bond lengths, bond angles, and dihedral angles of the optimized geometry. The resulting data would provide a foundational understanding of the molecule's shape and steric properties.

Density Functional Theory (DFT) Applications to Electronic Structure and Bonding

Density Functional Theory (DFT) would be a primary tool to investigate the electronic structure and bonding characteristics of this compound. By approximating the electron density, DFT calculations can provide insights into the distribution of electrons within the molecule. Functionals such as B3LYP or PBE0 would be used to calculate key electronic properties like ionization potential, electron affinity, and electronegativity. Analysis of the Kohn-Sham orbitals would help in understanding the nature of the chemical bonds, including the influence of the electron-withdrawing nitro group and the chloro substituent on the thianthrene (B1682798) core.

Analysis of Molecular Orbitals and Charge Distribution

A detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for understanding the reactivity of this compound. The energy gap between the HOMO and LUMO would indicate the molecule's chemical stability and electronic excitation properties. Furthermore, calculations of the molecular electrostatic potential (MEP) would reveal the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule would interact with other chemical species.

Prediction of Spectroscopic Properties and Reactivity Pathways

Theoretical calculations would be used to predict various spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) would be employed to simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. Similarly, calculations of vibrational frequencies would allow for the theoretical prediction of the infrared (IR) and Raman spectra, aiding in the interpretation of experimental spectroscopic data. Computational methods could also be used to explore potential reactivity pathways, such as nucleophilic or electrophilic aromatic substitution, by modeling reaction mechanisms and calculating activation energies.

Studies on Conformational Dynamics and Energy Barriers (e.g., Butterfly Inversion)

The thianthrene core is known to exhibit a folded, non-planar conformation, leading to the possibility of "butterfly" inversion, where one phenyl ring flaps relative to the other. Computational studies would be essential to investigate the conformational dynamics of this compound. By mapping the potential energy surface as a function of the dihedral angle between the benzene (B151609) rings, the energy barrier for this inversion could be calculated. This would provide insight into the molecule's flexibility and the stability of its different conformers at various temperatures. The presence of the chloro and nitro substituents would likely influence this energy barrier compared to the unsubstituted thianthrene.

Advanced Materials and Functional Applications of Thianthrene Derivatives

Exploration in Organic Emitting Systems

The distinct photophysical properties of thianthrene (B1682798) derivatives make them promising candidates for use in organic emitting systems. Their rigid, bent structure, combined with the heavy-atom effect of the sulfur atoms, facilitates efficient intersystem crossing and promotes phosphorescence. ktu.edu This has been leveraged in the development of materials for organic light-emitting diodes (OLEDs) and other emissive technologies. For instance, asymmetric iridium(III) complexes incorporating a thianthrene 5,5,10,10-tetraoxide moiety have been synthesized as highly efficient deep-red emitters for OLEDs. nih.gov These complexes exhibit improved electron-injection and transport abilities, leading to outstanding performance in solution-processed OLEDs with a peak external quantum efficiency of up to 25.8%. nih.gov

Furthermore, the unique folding geometry of thianthrene derivatives can be exploited to enhance spin-orbit coupling, leading to efficient room-temperature phosphorescence (RTP) from discrete molecules in a polymer matrix. nih.gov This opens up avenues for their use in various optoelectronic applications.

While direct applications of 2-Chloro-7-nitrothianthrene in bioimaging are not extensively documented, related sulfur-containing heterocyclic compounds have shown significant promise in this area. For example, thioxanthene-hemicyanine dyes, which share structural similarities with thianthrene, possess outstanding photophysical properties and biocompatibility. jlu.edu.cn Their unique near-infrared emission and photosensitive features make them crucial in fluorescence detection and tumor therapy studies. jlu.edu.cn Additionally, styrylpyridinium derivatives are another class of compounds that have been developed as fluorescent probes for cell imaging, with some exhibiting intensive fluorescence in the near-infrared region. nih.govmdpi.com These examples highlight the potential of developing thianthrene-based probes for high-contrast bioimaging applications, an area ripe for future research.

Thianthrene derivatives have demonstrated significant potential as effective materials for high-sensitivity oxygen sensing. ktu.edu This application is based on the principle of room-temperature phosphorescence (RTP), a phenomenon where the long-lived triplet states of the thianthrene molecule are quenched by the presence of oxygen. ktu.educhemeurope.com This quenching of phosphorescence provides a direct correlation to the oxygen concentration, forming the basis of an optical sensor.

The conjugated molecular structure of thianthrene derivatives facilitates efficient intersystem crossing, a critical process for phosphorescence, while the sulfur atoms enhance spin-orbit coupling, promoting the formation of the triplet state. ktu.edu Researchers at Kaunas University of Technology have developed highly sensitive oxygen sensors based on thianthrene derivatives that can detect even minute amounts of oxygen. chemeurope.com These organic sensors offer a safer alternative to traditional sensors that use heavy metals like iridium or platinum. chemeurope.com

In a study of 1-phenylthianthrene (TA1P) and 2-phenylthianthrene (TA2P), both showed dual emission of fluorescence and RTP in a polymer matrix after deoxygenation. nih.gov TA2P, in particular, exhibited a high RTP efficiency and a significant increase in RTP intensity with decreasing oxygen concentration, making it a suitable self-referencing optical oxygen sensing probe. nih.gov The oxygen quenching constant (KSV) for TA2P was found to be as high as 10.22 KPa-1 in a polymethyl methacrylate (B99206) (PMMA)-doped film and an even more impressive 111.86 KPa-1 in a Zeonex®-doped film, indicating very high sensitivity. nih.gov

Table 1: Oxygen Sensing Performance of Thianthrene Derivatives

| Thianthrene Derivative | Polymer Matrix | Oxygen Quenching Constant (KSV) | Reference |

|---|---|---|---|

| 2-phenylthianthrene (TA2P) | Polymethyl methacrylate (PMMA) | 10.22 KPa-1 | nih.gov |

The unique optical properties of thianthrene derivatives also position them for applications in security imaging and anti-counterfeiting technologies. Materials that exhibit room-temperature phosphorescence can be utilized as security inks, where their long-lived emission can be verified under specific conditions, providing a covert security feature. chemeurope.com The ability to tune the photophysical properties of thianthrene derivatives through chemical modification allows for the creation of a diverse palette of emissive materials suitable for such applications. nih.gov The development of these materials could lead to more sophisticated and secure authentication methods.

Contributions to Singlet Fission Research

Singlet fission is a process in which a singlet exciton (B1674681) splits into two triplet excitons, a phenomenon that could significantly enhance the efficiency of solar cells by exceeding the Shockley-Queisser limit. bohrium.comnih.gov While the primary candidates for singlet fission research have traditionally been acenes like pentacene (B32325) and their derivatives, the fundamental principles are applicable to other classes of organic molecules. mdpi.comarxiv.org

The study of singlet fission involves understanding the energetic criteria where the energy of the singlet state is approximately twice the energy of the triplet state (E(S1) ≈ 2E(T1)). nih.gov Research in this area focuses on designing molecules with appropriate electronic structures and intermolecular packing to facilitate efficient singlet fission. bohrium.com While specific research on this compound in singlet fission is not prominent, the broader class of polycyclic aromatic hydrocarbons is under active investigation. For example, flavanthrene derivatives, which are N-doped two-dimensional angular fused acenes, have been reported as new photostable singlet fission materials. nih.gov The exploration of thianthrene derivatives, with their unique electronic and structural properties, could offer new avenues for the design of efficient singlet fission materials.

Investigations into Electrochemical Behavior and Redox Properties

The electrochemical behavior of thianthrene and its derivatives is well-documented, with a notable characteristic being their ease of oxidation to form stable radical cations. wikipedia.orgresearchgate.net Thianthrene can be electrochemically oxidized in two reversible one-electron steps to form a radical cation (Th•+) and a dication (Th2+). rsc.org The first oxidation potential of thianthrene is approximately 0.74 V vs. Fc/Fc+, which corresponds to about 3.9 V vs. Li/Li+. rsc.org

This high redox potential has led to the investigation of thianthrene-based molecules as high-potential cathode materials for lithium-organic batteries. rsc.org A thianthrene-based small molecule, BDBDT, has been reported as a high-potential cathode that exhibits a discharge plateau at 3.9 V (vs. Li/Li+). rsc.org

The electrochemical properties of thianthrene derivatives are influenced by the nature and position of substituents on the thianthrene core. researchgate.net Studies on substituted thianthrenes have shown that while some derivatives exhibit reversible oxidation processes similar to the parent thianthrene, the introduction of certain functional groups can alter the redox potentials. researchgate.net The reaction of the thianthrene radical cation with various nucleophiles has also been extensively studied, providing insights into its reactivity and potential applications in electrocatalysis and organic synthesis. acs.orgacs.org

Table 2: Electrochemical Properties of Thianthrene

| Property | Value | Reference |

|---|---|---|

| First Oxidation Potential | ~0.74 V vs. Fc/Fc+ (~3.9 V vs. Li/Li+) | rsc.org |

| Second Oxidation Potential | Reversible | rsc.org |

Design of Polymeric Host-Guest Systems for Photophysical Modulation

For instance, cyclodextrins are commonly used host molecules in the construction of hydrophilic polymers that can form nano-assemblies with hydrophobic guest molecules. nih.govrsc.org By functionalizing a thianthrene derivative to act as a guest, it could be encapsulated within a cyclodextrin-containing polymer. This encapsulation can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways, thereby enhancing the phosphorescence quantum yield and lifetime of the thianthrene derivative. gdut.edu.cn

The reversible nature of host-guest interactions allows for the development of "smart" materials where the photophysical properties can be switched "on" or "off" by external stimuli such as changes in temperature, pH, or the introduction of a competitive guest molecule. nih.govrsc.org This dynamic control over the emissive properties of thianthrene derivatives could be valuable for applications in sensing, imaging, and responsive materials.

Applications in Other Specialized Chemical Fields

The unique structural and electronic characteristics of thianthrene derivatives, including this compound, have prompted exploration into their utility in specialized chemical fields beyond mainstream applications. The inherent properties of the thianthrene core, when functionalized with specific substituents, can give rise to novel materials with tailored functionalities. This section will delve into the potential applications of this compound in the realms of dyestuffs and optical materials, drawing upon the general understanding of thianthrene chemistry and the influence of its substituents.

Dyestuffs

While specific applications of this compound as a dyestuff are not extensively documented in dedicated studies, the molecular structure suggests its potential as a chromophore. The thianthrene nucleus itself is a sulfur-containing aromatic heterocycle that can be chemically modified to influence its color properties. The presence of a nitro group (-NO2), a strong electron-withdrawing group, and a chloro group (-Cl), an electron-withdrawing and weakly deactivating group, on the thianthrene framework is anticipated to significantly impact its electronic absorption spectrum, potentially shifting it into the visible region.

The photophysical properties of aromatic compounds are heavily influenced by the nature of their substituents. mdpi.com In many organic dyes, the presence of both electron-donating and electron-withdrawing groups on an aromatic system can create a "push-pull" electronic effect, leading to intense absorption bands in the visible spectrum. Although this compound possesses two electron-withdrawing groups, the introduction of a potent electron-donating group through nucleophilic aromatic substitution of the chlorine atom could potentially yield a molecule with significant charge-transfer character, a key feature for many synthetic dyes.

For instance, the reaction of this compound with an aromatic amine could lead to a donor-acceptor type molecule. The resulting compound would have an electron-donating amino group and an electron-withdrawing nitro group on the thianthrene scaffold. This substitution pattern is a common strategy in the design of solvatochromic dyes, which exhibit a color change depending on the polarity of the solvent.

| Compound Name | CAS Number |

| This compound | 89880-55-7 |

| 2,7-dinitrothianthrene (B184618) | 89844-71-3 molaid.com |

Optical Materials

The application of thianthrene derivatives in the field of optical materials is an emerging area of research. thieme-connect.com Thianthrenes are known for their redox activity and unique folded "butterfly" structure, which can change to a planar conformation upon oxidation. rsc.org These properties are of interest for the development of materials with tunable optical and electronic characteristics.

The incorporation of nitro and chloro substituents onto the thianthrene core in this compound can influence its photophysical properties, which are crucial for optical materials. mdpi.com The nitro group, in particular, is known to enhance the nonlinear optical (NLO) properties of organic molecules. Materials with high NLO responses are valuable for applications in optoelectronics, such as in optical switching and frequency conversion. The synthesis of new benzanthrone (B145504) derivatives containing a nitro group has been shown to result in fluorophores with potential for use in optoelectronics. mdpi.com

Below is a table summarizing the potential influences of the substituents in this compound on its properties relevant to optical materials.

| Substituent | Potential Influence on Optical Properties |

| Thianthrene Core | Provides a rigid, redox-active scaffold. The folded structure can lead to interesting solid-state packing and conformational changes upon stimulation. rsc.org |

| Nitro Group (-NO2) | Strong electron-withdrawing character can enhance nonlinear optical properties. Can act as an acceptor in donor-acceptor systems, potentially leading to charge-transfer absorption and emission. mdpi.com |

| Chloro Group (-Cl) | Electron-withdrawing group that can influence the electronic properties. As a heavy atom, it could potentially enhance phosphorescence through increased spin-orbit coupling. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.